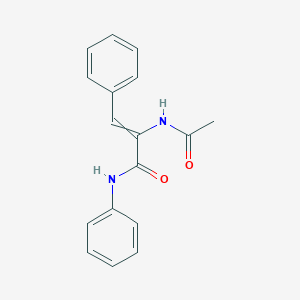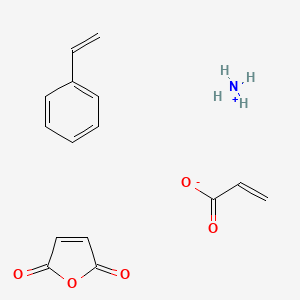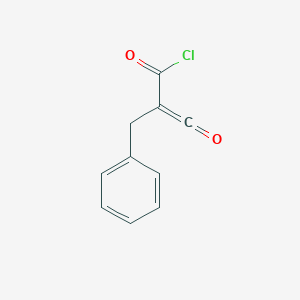
2-Benzyl-3-oxoprop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-oxoprop-2-enoyl chloride: is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzyl chloride and is characterized by the presence of a benzyl group attached to a 3-oxoprop-2-enoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxoprop-2-enoyl chloride can be achieved through several methods. One common approach involves the reaction of benzyl chloride with acryloyl chloride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, with precise control over temperature and pressure to optimize yield and purity. The use of advanced purification techniques, such as distillation or recrystallization, ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-3-oxoprop-2-enoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.
Substitution: Nucleophiles like ammonia (NH), ethanol (CHOH), or sodium hydroxide (NaOH) can be employed.
Major Products:
Oxidation: Benzyl carboxylic acids or benzyl ketones.
Reduction: Benzyl alcohols or benzyl alkanes.
Substitution: Benzyl amines or benzyl ethers.
Aplicaciones Científicas De Investigación
2-Benzyl-3-oxoprop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-oxoprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzyl group can stabilize intermediates through resonance, while the 3-oxoprop-2-enoyl chloride moiety can participate in various chemical transformations. The compound can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Benzyl chloride: A simpler compound with a benzyl group attached to a chloride atom.
Acryloyl chloride: Contains a similar 3-oxoprop-2-enoyl chloride moiety but lacks the benzyl group.
Benzyl alcohol: A reduction product of benzyl chloride with a hydroxyl group instead of a chloride.
Uniqueness: 2-Benzyl-3-oxoprop-2-enoyl chloride is unique due to the combination of the benzyl group and the 3-oxoprop-2-enoyl chloride moiety, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with various molecular targets.
Propiedades
Número CAS |
57421-93-9 |
|---|---|
Fórmula molecular |
C10H7ClO2 |
Peso molecular |
194.61 g/mol |
InChI |
InChI=1S/C10H7ClO2/c11-10(13)9(7-12)6-8-4-2-1-3-5-8/h1-5H,6H2 |
Clave InChI |
VEVYVIJZKYKZFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=C=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)

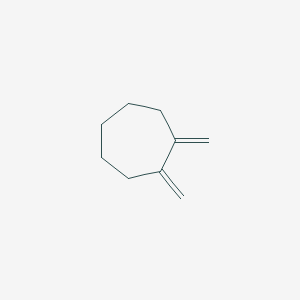
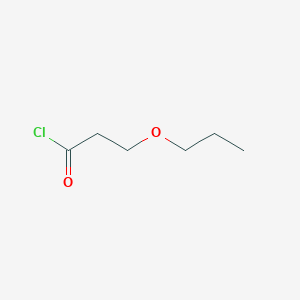

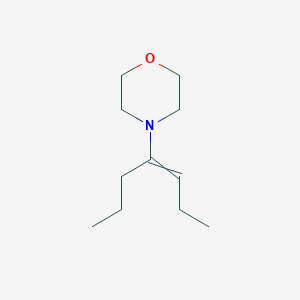

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
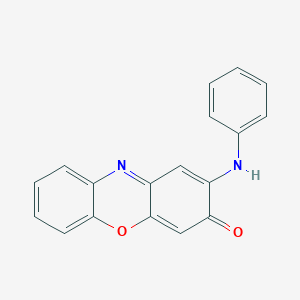
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

